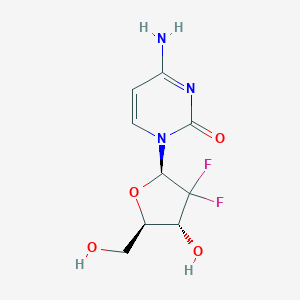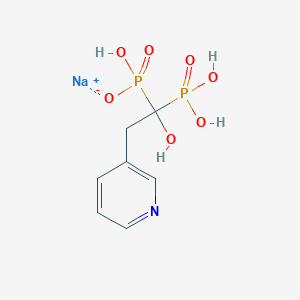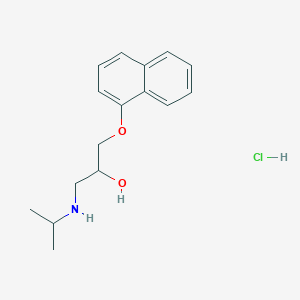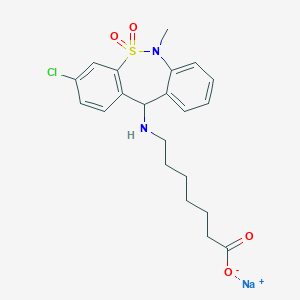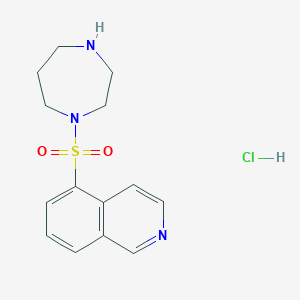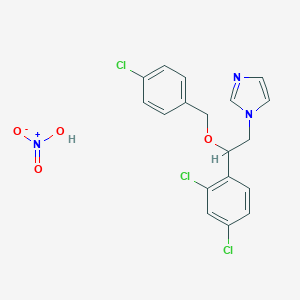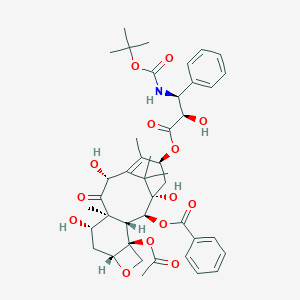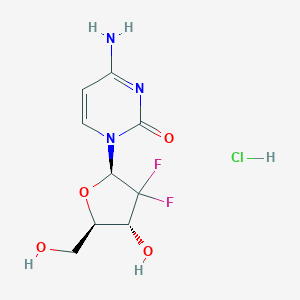
Gemcitabine hydrochloride
Descripción general
Descripción
Gemcitabine hydrochloride is a chemotherapeutic agent widely utilized in the treatment of various cancers. As an analogue of deoxycytidine, it interferes with DNA synthesis, inhibiting cancer cell growth. This compound undergoes phosphorylation within cells to its active forms, which then incorporate into DNA, leading to cell death through a process called "masked termination" (Plunkett et al., 1995).
Synthesis Analysis
Gemcitabine hydrochloride synthesis involves converting 2-deoxy-2,2-difluoro-D-erythro-pentofuranose-1-ketose-3,5-dibenzoate to its active drug form through steps including reduction, methylsulfonation, condensation with cytosine, deprotection, salt formation, and separative crystallization. This synthesis process achieves an overall yield of 14% (Qiu Zhui-bai, 2007).
Molecular Structure Analysis
The molecular structure of gemcitabine hydrochloride features a β-nucleoside of pharmaceutical interest as an antitumor agent. Its structure includes a protonated N atom of the cytidine ring due to salt formation, with the sugar residue adopting a C3′-endo and C4′-exo conformation. The gemcitabine cations and chloride ions in the asymmetric unit are linked by N—H⋯Cl hydrogen bonds, forming molecular columns along the c axis in its crystal structure (A. Sivalakshmidevi et al., 2003).
Chemical Reactions and Properties
Gemcitabine's active metabolites, diphosphate (dFdCDP) and triphosphate (dFdCTP), inhibit DNA synthesis processes. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase, and dFdCDP inhibits ribonucleoside reductase, depleting deoxyribonucleotide pools necessary for DNA synthesis. This multifaceted mechanism contributes to its potent anticancer activity (Mini et al., 2006).
Physical Properties Analysis
The physical properties of gemcitabine hydrochloride, particularly its solubility in water and stability in aqueous solutions, are crucial for its formulation and therapeutic efficacy. These properties are influenced by its molecular structure and the presence of the hydrochloride salt form, which enhances its solubility and allows for intravenous administration (Heinemann et al., 1995).
Chemical Properties Analysis
Gemcitabine's chemical properties, such as its stability under physiological conditions and reactivity with cellular enzymes, underpin its mechanism of action. The compound is metabolized by deoxycytidine kinase to its active nucleotide forms, which are crucial for its incorporation into DNA and the subsequent inhibition of DNA synthesis. These properties are pivotal for its chemotherapeutic effects (Heinemann et al., 1995).
Aplicaciones Científicas De Investigación
Gemcitabine hydrochloride is widely used in the field of oncology as a chemotherapeutic agent . It’s administered as a hydrochloride salt delivered by slow intravenous injection in cycles of three or four weeks . Despite being a ‘front-line’ chemotherapeutic agent, its efficacy is hampered by poor target cell specificity, sub-optimal cellular uptake, rapid clearance from circulation, and the development of chemoresistance .
To overcome these limitations, researchers are exploring the use of nanocarriers as drug delivery systems . These include polymeric nanoparticles, liposomes, polymeric micelles, carbon nanotubes, dendrimers, solid lipid nanoparticles, magnetic nanoparticles, and quantum dots . These nanocarriers can enhance the therapeutic indices of gemcitabine by improving its cellular uptake, prolonging its circulation time, and reducing its side effects .
One specific application of gemcitabine hydrochloride is in lipid-based nanosystems . These systems, which include liposomes, niosomes, solid lipid nanoparticles, nanostructured lipid carriers, exosomes, lipid-polymer hybrids, and other novel lipid-based agents, have been developed for the delivery of gemcitabine and its co-drugs . These lipid-based nanosystems can enhance the therapeutic efficacy of gemcitabine by improving its stability, prolonging its circulation time, and enhancing its cellular uptake .
Another application is in quantum dots . Gemcitabine hydrochloride-based quantum dots have unique optical and electrical properties, making them suitable for bioimaging samples and optical sensor applications .
-
Polymeric Nanoparticles : Polymeric nanoparticles are being used to deliver gemcitabine to specific sites . These nanoparticles can enhance the therapeutic efficacy of gemcitabine by improving its stability, prolonging its circulation time, and enhancing its cellular uptake .
-
Carbon Nanotubes : Carbon nanotubes are another type of nanocarrier being explored for the delivery of gemcitabine . They have unique properties such as high surface area and excellent thermal and electrical conductivity, which make them suitable for drug delivery applications .
-
Dendrimers : Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are being used as nanocarriers for gemcitabine delivery . The unique structure of dendrimers allows for the encapsulation of gemcitabine molecules, thereby enhancing their stability and bioavailability .
-
Solid Lipid Nanoparticles : Solid lipid nanoparticles are a type of lipid-based nanosystem that has been developed for the delivery of gemcitabine . These nanoparticles can enhance the therapeutic efficacy of gemcitabine by improving its stability, prolonging its circulation time, and enhancing its cellular uptake .
-
Magnetic Nanoparticles : Magnetic nanoparticles are being used as nanocarriers for the targeted delivery of gemcitabine . These nanoparticles can be guided to the target site using an external magnetic field, thereby enhancing the specificity of gemcitabine delivery .
-
Quantum Dots : Gemcitabine hydrochloride-based quantum dots have unique optical and electrical properties, making them suitable for bioimaging samples and optical sensor applications .
-
Nanotherapeutics in Cancer Treatment : Gemcitabine hydrochloride-based nanotherapeutics are being explored for cancer treatment . Due to their small size and high surface area, nanoparticles can deliver chemotherapeutic agents like gemcitabine to specific sites, enhancing their therapeutic efficacy .
-
Gemcitabine Hydrochloride-Based Quantum Dots : Gemcitabine hydrochloride-based quantum dots are being used in cancer therapeutics . The quantum dots can be decorated with molecular species, making them suitable for bioimaging samples and optical sensor applications .
-
Lipid-Based Nanosystems for Gemcitabine Combination Therapy : Lipid-based nanosystems have been developed for the delivery of gemcitabine and its co-drugs . These systems can enhance the therapeutic efficacy of gemcitabine by improving its stability, prolonging its circulation time, and enhancing its cellular uptake .
-
Gemcitabine in Combination with Other Drugs : Gemcitabine is often used in combination with other drugs for the treatment of a wide range of solid tumors . The combination therapy can enhance the therapeutic efficacy of gemcitabine .
-
Gemcitabine Internalization via Plasma Membrane-Bound Human Nucleoside Transporter Proteins : Cells internalize gemcitabine via plasma membrane-bound human nucleoside transporter proteins . This mechanism is being explored for the targeted delivery of gemcitabine .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-OSZBKLCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95058-81-4, 103882-84-4 | |
| Record name | Gemcitabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047849 | |
| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcitabine hydrochloride | |
CAS RN |
122111-03-9 | |
| Record name | Gemcitabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemcitabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMCITABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







